ADENOSINE-5/'-DIPHOSPHOGLUCOSE

描述

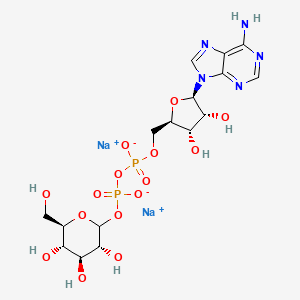

Adenosine-5'-diphosphoglucose (ADP-glucose) is a nucleotide sugar critical in biochemical pathways, particularly in glycogen and starch biosynthesis. It serves as a glucose donor in these processes, enabling the formation of α-1,4-glycosidic bonds in polysaccharides. Below, we systematically compare ADP-glucose with analogous compounds based on structural features, metabolic roles, and applications.

Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBIVALVIPYODS-UQGWVDHFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036016 | |

| Record name | Adenosine-5'-diphosphoglucose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102129-65-7 | |

| Record name | Adenosine-5'-diphosphoglucose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

ADP-Glucose Pyrophosphorylase-Catalyzed Reactions

The primary enzymatic route for ADP-glucose synthesis involves ADP-glucose pyrophosphorylase (EC 2.7.7.27) , which catalyzes the reversible reaction:

This enzyme, first isolated from Arthrobacter simplex IFO 12069, enables high-yield production under mild conditions (pH 7.5, 37°C). Key findings include:

-

Substrate specificity : ATP and glucose-1-phosphate are indispensable, with Mg²⁺ as a cofactor to stabilize the enzyme-substrate complex.

-

Kinetic optimization : Increasing ATP concentration to 10 mM and glucose-1-phosphate to 15 mM elevates yield to 34% within 30 minutes.

-

Inhibitors and activators : Fructose-6-phosphate and pyruvate enhance activity by 40–60%, while AMP and ADP suppress synthesis at concentrations >5 mM.

Microbial Fermentation Approaches

Industrial-scale production leverages genetically engineered microbes overexpressing ADP-glucose pyrophosphorylase. For example:

Table 1: Enzymatic Synthesis Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| ATP Concentration | 10 mM | 34 | |

| Glucose-1-Phosphate | 15 mM | 34 | |

| pH | 7.5 | 34 | |

| Temperature | 37°C | 34 | |

| Mg²⁺ Concentration | 10 mM | 34 |

Chemical Synthesis Routes

Non-Enzymatic Phosphoryl Transfer

Early chemical methods employed diphenylphosphochloridate to activate adenosine monophosphate (AMP) for glucose-1-phosphate coupling. Key steps include:

-

AMP activation : AMP reacts with diphenylphosphochloridate in dioxane, forming a reactive intermediate.

-

Glucose coupling : The intermediate reacts with glucose-1-phosphate’s tributylammonium salt, yielding ADP-glucose in 60% purity.

-

Purification : Ion-exchange chromatography (Dowex-1 formate) separates ADP-glucose from byproducts.

Methanol-Mediated Phosphate Transfer

An alternative approach transfers the terminal phosphate from ATP to methanol using hydrochloric acid:

This method, though efficient (60% yield), requires rigorous purification to avoid methylated byproducts.

Table 2: Chemical Synthesis Comparison

| Method | Reactants | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| Diphenylphosphochloridate | AMP, glucose-1-phosphate | 60 | Moderate | |

| Methanol-HCl | ATP, methanol | 60 | High |

Industrial Production and Scalability

Large-Scale Enzymatic Reactors

Modern facilities utilize immobilized Arthrobacter simplex enzymes in continuous-flow reactors:

Hybrid Chemoenzymatic Systems

Combining chemical activation with enzymatic refinement improves scalability:

-

Chemical synthesis of ADP-glucose precursors.

-

Enzymatic polishing via pyrophosphorylase to remove stereochemical impurities.

Reaction Mechanisms and Byproduct Analysis

化学反应分析

Types of Reactions: Adenosine-5’-diphosphoglucose primarily undergoes glycosylation reactions, where it donates glucose to acceptor molecules. It does not typically undergo oxidation, reduction, or substitution reactions .

Common Reagents and Conditions: The glycosylation reactions involving adenosine-5’-diphosphoglucose often require the presence of specific enzymes such as starch synthase or glycogen synthase. These reactions occur under physiological conditions, typically at neutral pH and moderate temperatures .

Major Products: The major products of reactions involving adenosine-5’-diphosphoglucose are polysaccharides such as starch and glycogen. These products are essential for energy storage in plants and bacteria .

科学研究应用

Adenosine-5’-diphosphoglucose has numerous applications in scientific research:

作用机制

Adenosine-5’-diphosphoglucose exerts its effects by acting as a glucose donor in glycosylation reactions. The compound interacts with enzymes such as starch synthase and glycogen synthase, facilitating the transfer of glucose to growing polysaccharide chains. This process is essential for the synthesis of energy storage molecules like starch and glycogen .

相似化合物的比较

Key Observations :

- Phosphate Configuration : ADP-glucose and ADP share two phosphate groups, but ADP-glucose’s glucose moiety distinguishes it from ADP’s role in energy transfer .

- Nucleobase Variants : GDP replaces adenine with guanine, altering target specificity (e.g., GTP-dependent pathways vs. ADP-glucose’s starch synthase interactions) .

- Sulfur vs. Glucose Linkages : PAPS incorporates sulfate and 3'-phosphate, directing it toward sulfotransferase reactions rather than carbohydrate biosynthesis .

Metabolic and Enzymatic Roles

- ADP-glucose : Exclusive to starch/glycogen synthesis, where it is synthesized by ADP-glucose pyrophosphorylase.

- ATP/ADP/AMP : Central to energy homeostasis. ATP’s hydrolysis drives energetically unfavorable reactions, while the ATP/ADP ratio regulates cytochrome c oxidase activity .

- PAPS/APS: Critical in sulfur assimilation. APS reductase reduces APS to sulfite in dissimilatory pathways, whereas PAPS is a sulfate donor in biosynthetic sulfation .

Enzymatic Specificity :

- Adenosine-5'-diphosphate (ADP) and GDP share structural similarity, leading to overlapping protein targets (e.g., 166 common enzymes in drug-target interaction studies) .

- In contrast, PAPS and APS require specialized enzymes like 3'(2'),5'-bisphosphate nucleotidase (BPNT1) for interconversion, reflecting their niche metabolic roles .

生物活性

Adenosine-5'-diphosphoglucose (ADP-Glucose) is a critical biochemical compound involved in various metabolic processes, particularly in the biosynthesis of polysaccharides. This article provides a detailed overview of its biological activity, including its properties, functions, and relevant case studies.

- Chemical Name : Adenosine-5'-diphosphoglucose

- CAS Number : 102129-65-7

- Molecular Formula : C16H23N5Na2O15P2

- Molecular Weight : 633.305 g/mol

- Solubility : Soluble in phosphate-buffered saline (PBS) at pH 7.2 (10 mg/ml)

- Stability : Hygroscopic; should be stored at -20°C

Biological Functions

ADP-Glucose serves as a substrate for several key enzymes involved in carbohydrate metabolism:

- Starch Synthase (EC 2.4.1.21) : Utilizes ADP-Glucose to synthesize amylose and amylopectin, the two main components of starch.

- ADP-Glucose Pyrophosphorylase (AGPase) : Catalyzes the conversion of glucose-1-phosphate and ATP to ADP-glucose and pyrophosphate, a crucial step in starch biosynthesis.

- Glucosyltransferases : These enzymes use ADP-Glucose as a glucose donor, facilitating the formation of various glucans.

ADP-Glucose plays a pivotal role in the following biological processes:

- Polysaccharide Synthesis : It is essential for the production of storage polysaccharides in plants and some bacteria, contributing to energy storage and structural integrity.

- Glycogen Metabolism : In animals, ADP-Glucose is involved in glycogen synthesis, where it acts as a glucose donor during glycogen polymerization.

Case Studies

-

Starch Synthesis in Plants :

A study demonstrated that the manipulation of AGPase activity significantly affects starch accumulation in crops like maize and potatoes. Increased ADP-Glucose levels correlated with enhanced starch synthesis, suggesting potential agricultural applications for improving crop yields through genetic engineering . -

Bacterial Polysaccharide Production :

Research on certain bacterial strains revealed that ADP-Glucose is crucial for synthesizing exopolysaccharides, which play roles in biofilm formation and pathogenicity. Inhibition of ADP-Glucose synthesis led to reduced virulence factors in pathogenic bacteria . -

Enzymatic Activity Measurement :

ADP-Glucose has been utilized as a substrate in enzyme assays to measure AGPase activity, providing insights into metabolic regulation under different physiological conditions .

Data Table: Summary of Biological Activities

常见问题

Q. How can researchers accurately quantify ADPG in metabolic studies, and what analytical challenges must be addressed?

ADPG quantification requires specialized techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to distinguish it from structurally similar nucleotides (e.g., ADP or ATP). Standardization with internal isotopic labels (e.g., ¹³C-labeled ADPG) improves precision . Challenges include minimizing degradation during sample preparation (e.g., rapid freezing at -80°C) and avoiding interference from co-eluting metabolites like inosine monophosphate (IMP) .

Q. What are the primary biochemical pathways involving ADPG, and how are they experimentally validated?

ADPG is a key substrate in glycogen synthesis and starch metabolism. In plants, it is synthesized via ADP-glucose pyrophosphorylase (AGPase) and consumed by starch synthase. Validation involves:

Q. What storage conditions are optimal for maintaining ADPG stability in laboratory settings?

ADPG salts (e.g., disodium salt) should be stored ≤ -20°C in anhydrous conditions to prevent hydrolysis. Lyophilized forms are stable for years, while solutions in neutral buffers (pH 6.5–7.5) degrade within weeks. Avoid repeated freeze-thaw cycles and exposure to divalent cations (e.g., Mg²⁺), which accelerate decomposition .

Advanced Research Questions

Q. How do age-dependent metabolic variations influence ADPG dynamics, and how should experimental designs account for this?

Evidence from rodent models shows ADPG levels increase in prepubertal/pubertal stages but decrease in adulthood under chemical exposure, suggesting developmental-stage-specific regulatory mechanisms . To address this:

Q. What strategies resolve contradictory data on ADPG's role in oxidative stress and vascular function?

Discrepancies arise from tissue-specific ADPG effects (e.g., endothelial vs. smooth muscle cells) and assay sensitivity. Mitigation approaches include:

- Single-cell metabolomics (e.g., Raman microspectroscopy) to localize ADPG in microvascular niches .

- Dose-response curves for ADPG in ex vivo models (e.g., isolated arterioles) to distinguish direct vs. indirect effects .

- Meta-analysis of public datasets (e.g., MetaboLights) to identify confounding variables like dietary glucose intake .

Q. How can thermodynamic properties of ADPG hydrolysis inform enzyme kinetic models?

Gibbs free energy (ΔG) of ADPG hydrolysis varies with Mg²⁺ concentration and ionic strength. Computational workflows include:

- Isothermal titration calorimetry (ITC) to measure binding constants for Mg²⁺-ADPG complexes .

- Michaelis-Menten parameterization using nonlinear regression (e.g., GraphPad Prism) to derive Km and Vmax under varying pH and ionic conditions .

- Critical evaluation of legacy data (e.g., NBS thermodynamic tables) to reconcile historical discrepancies .

Q. What novel hypotheses could explore ADPG's role in non-canonical pathways, such as epigenetic regulation?

Emerging evidence links nucleotide sugars to histone modification. Hypothesis-driven approaches:

- Chromatin immunoprecipitation (ChIP-seq) to correlate ADPG levels with histone glucosylation marks .

- CRISPR-interference (CRISPRi) screens targeting ADPG transporters (e.g., SLC35 family) to assess gene silencing efficiency .

- Stable isotope-resolved NMR to track ADPG incorporation into nuclear metabolites .

Methodological Best Practices

- Data Reproducibility : Report ADPG concentrations in μmol/g tissue or nmol/mg protein, with raw datasets archived in repositories like Zenodo .

- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for metabolic phenotyping .

- Instrument Calibration : Validate MS/MS transitions (e.g., m/z 602.1 → 346.0 for ADPG) using certified reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。